5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic organic compound. It belongs to the class of triazolopyrazines, characterized by a pyrazine ring fused with a triazole ring. While its specific biological activity is not extensively explored in the provided literature, it serves as a key structural motif and a crucial intermediate in the synthesis of Sitagliptin, a drug used for the treatment of type 2 diabetes. [, , ]
The provided literature does not delve into the specific mechanism of action for 5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine. Its significance lies in its role as a precursor in the synthesis of Sitagliptin, which exerts its therapeutic effect by inhibiting dipeptidyl peptidase-4 (DPP-4). []
The primary application of 5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine lies in its role as a key intermediate in the synthesis of Sitagliptin, an antidiabetic drug. [, , ] It forms the core structure upon which further modifications are made to arrive at the final drug molecule.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6